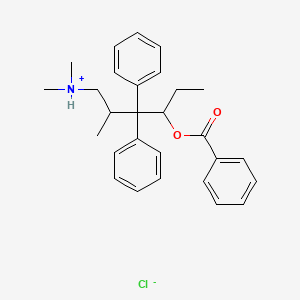
3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride is a synthetic organic compound with the molecular formula C28H33NO2·HCl. It is known for its complex structure, which includes a benzoate ester, a dimethylamino group, and two phenyl rings. This compound is primarily used in industrial applications and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride involves multiple steps, starting with the preparation of the benzoate ester. The key steps include:
Esterification: Benzoic acid is reacted with an alcohol in the presence of an acid catalyst to form the benzoate ester.
Amination: The ester is then subjected to amination using dimethylamine under controlled conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination processes, followed by purification steps such as recrystallization and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyloxy-2-methyl-3,3-diphenylhexyl-dimethylazanium chloride
- Benzoic acid, 6-dimethylamino-4,4-diphenyl-5-methyl-3-hexyl ester, hydrochloride
Uniqueness
3-Benzooxy-6-dimethylamino-4,4-diphenyl-5-methylhexane hydrochloride is unique due to its specific structural features, such as the combination of a benzoate ester and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
63916-75-6 |
|---|---|
Molecular Formula |
C28H34ClNO2 |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
(4-benzoyloxy-2-methyl-3,3-diphenylhexyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C28H33NO2.ClH/c1-5-26(31-27(30)23-15-9-6-10-16-23)28(22(2)21-29(3)4,24-17-11-7-12-18-24)25-19-13-8-14-20-25;/h6-20,22,26H,5,21H2,1-4H3;1H |
InChI Key |
MNEFHXBPYCMINU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[NH+](C)C)OC(=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















